molecular formula C19H18N4O2S B2486615 1-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013816-98-2

1-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2486615
CAS No.: 1013816-98-2
M. Wt: 366.44
InChI Key: SGECXMRHQCOWNV-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds with a similar structure to 1-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-isopropyl-1H-pyrazole-3-carboxamide have been designed and synthesized, exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The title compounds were also evaluated for cytotoxic activity against mammalian cell lines, indicating their antibacterial potential at non-cytotoxic concentrations (Palkar et al., 2017).

Antimicrobial and Anticancer Activities

Research indicates that derivatives of this compound show significant biological activities, including antimicrobial and anticancer properties. These derivatives were synthesized and tested against various microorganisms and human cancer cell lines, showing high cytotoxicity against specific cell lines like breast MCF-7 and colon HCT-116 (Zaki et al., 2018).

Synthesis and Reactivity Studies

The compound's synthesis and reactivity have been studied, providing insights into its chemical behavior. This includes the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to related compounds. The studies shed light on the potential applications of these compounds in various fields, including electrophilic substitution reactions (Aleksandrov et al., 2017).

Epidermal Growth Factor Receptor Inhibitors

Compounds structurally similar to this compound have been designed as potential epidermal growth factor receptor inhibitors. These derivatives showed moderate to excellent potency against specific cancer cell lines, indicating potential applications in cancer treatment (Zhang et al., 2017).

Fungicide Development

The compound's derivatives have been studied for their fungicidal activity. Specifically, studies focusing on structure-activity relationships have provided insights into the design of effective fungicides, enhancing the understanding of the compound's potential in agricultural applications (Masatsugu et al., 2010).

Future Directions

The development of specific antiviral drugs for the treatment of certain viruses is urgently needed . Therefore, further studies to confirm the binding of similar compounds with human receptors for the design and development of potent antagonists are warranted .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12(2)16-10-15(18(24)20-11-13-6-5-9-25-13)22-23(16)19-21-14-7-3-4-8-17(14)26-19/h3-10,12H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGECXMRHQCOWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.